molecular formula C25H27NO5 B11650174 Diethyl 4-(3-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11650174
M. Wt: 421.5 g/mol
InChI Key: GENFODKXYHXHBC-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a dihydropyridine ring. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like acetic acid or basic catalysts like ammonium acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the dihydropyridine ring to tetrahydropyridine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the aromatic rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Chlorine, bromine, nitric acid

Major Products

    Oxidation Products: Pyridine derivatives

    Reduction Products: Tetrahydropyridine derivatives

    Substitution Products: Halogenated or nitrated aromatic compounds

Scientific Research Applications

3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a calcium channel blocker, influencing cellular calcium ion flow.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Uniqueness

3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring, which may confer distinct pharmacological properties and reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

diethyl 4-(3-methoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO5/c1-5-30-24(27)21-15-26(19-12-10-17(3)11-13-19)16-22(25(28)31-6-2)23(21)18-8-7-9-20(14-18)29-4/h7-16,23H,5-6H2,1-4H3

InChI Key

GENFODKXYHXHBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OC)C(=O)OCC)C3=CC=C(C=C3)C

Origin of Product

United States

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